4-Nitroisoindolin-1-one is a compound that has been studied in the context of its potential applications in the medical field, particularly for its antimalarial properties and its role as a carcinogen. The research on this compound is crucial as it may lead to the development of novel therapeutic options for diseases like malaria, which are increasingly becoming resistant to existing drugs. Additionally, understanding its carcinogenic properties is important for assessing its risks and mechanisms of action in the context of cancer research.
The application of 4-nitroisoindolin-1-one derivatives in antimalarial therapy is of significant interest. The derivative 4-nitro styrylquinoline has shown promise as a novel pharmacophore against malaria, with a unique cellular action that is distinct from current antimalarials. Its ability to act on multiple stages of the Plasmodium falciparum asexual life cycle makes it a valuable candidate for further development and potential use in malaria-endemic regions1.
In the field of cancer research, the study of 4-nitroquinoline 1-oxide provides insights into the mechanisms of carcinogenesis. The compound's preferential damage to rat lung DNA and its correlation with the induction of pulmonary tumors highlight the importance of understanding tissue-specific effects of carcinogens. This knowledge is crucial for developing strategies to prevent and treat cancers caused by such compounds2.
4-Nitroisoindolin-1-one can be synthesized through various methods, with one notable approach being the nucleophilic addition of 2-nitroaniline with 2-cyanobenzaldehyde. This reaction is typically followed by reduction and cyclization to form the isoindolinone core structure. The general steps involved in this synthesis include:
In industrial settings, multi-step processes are employed to optimize yield and purity, utilizing robust catalysts and controlled reaction conditions .
The molecular structure of 4-nitroisoindolin-1-one consists of a bicyclic framework that includes an isoindoline ring fused with a carbonyl group. The positioning of the nitro group at the fourth carbon atom significantly influences its electronic properties and reactivity.
4-Nitroisoindolin-1-one participates in various chemical reactions due to its functional groups:
4-Nitroisoindolin-1-one has been studied for its potential as an inhibitor of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation.
The compound exhibits high binding affinity for its target, suggesting favorable pharmacokinetic properties such as bioavailability and therapeutic potential against various cancers .
4-Nitroisoindolin-1-one has diverse applications across several scientific fields:
The compound's ability to modulate biological pathways makes it a candidate for further research into therapeutic agents targeting specific diseases, particularly cancer . Its utility in synthetic methodologies also positions it as a valuable intermediate in organic synthesis processes.
The compound is formally named 4-nitro-2,3-dihydro-1H-isoindol-1-one under IUPAC conventions, reflecting its reduced pyrrole ring and ketone functionality. Alternative designations include 4-nitroisoindolin-1-one and 4-nitro-2,3-dihydroisoindol-1-one, which are frequently employed in commercial and research contexts [3] [10]. Its molecular formula is C₈H₆N₂O₃, corresponding to a molecular weight of 178.14 g/mol [2] [8].
Structurally, the molecule comprises a benzo-fused six-membered ring system with a lactam group (–NH–C=O) at position 1 and an electron-withdrawing nitro substituent (–NO₂) at position 4. This arrangement creates a polarized electronic environment conducive to nucleophilic substitution and metal-catalyzed coupling reactions. X-ray crystallography confirms the nearly coplanar orientation of the nitro group relative to the aromatic ring, optimizing resonance effects [7].
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 178.14 g/mol | - |
Density | 1.45 g/cm³ | Predicted [10] |
Boiling Point | 488.8 ± 45.0 °C | At 760 mmHg [2] |
Flash Point | 249.4 °C | - [10] |
LogP | 1.69 | Measure of lipophilicity [6] |
pKa | 12.69 ± 0.20 | Predicted [3] |
The moderately high boiling point and solid state (at room temperature) reflect intermolecular hydrogen bonding via the lactam N–H group. The predicted pKa (~12.7) indicates very weak acidity for the amide proton, consistent with typical isoindolinone behavior [3] [10].
4-Nitroisoindolin-1-one emerged as a distinct chemical entity in the early 2000s, coinciding with expanded interest in functionalized isoindolinones for pharmaceutical design. The compound was first documented with the CAS registry number 366452-97-3, cementing its identity in chemical databases [3] [6]. Its synthesis typically proceeds through electrophilic nitration of isoindolin-1-one precursors under controlled conditions to achieve regioselectivity at the C4 position, though detailed early methodological publications remain sparse [10].
Commercial availability began around 2005–2010, driven by demand for heterocyclic building blocks in drug discovery. Key suppliers like MolDB and DayangChem standardized its production at ≥98% purity, facilitating broader research use [2] [6]. A 2010 patent (WO2010/139266) detailed an optimized synthetic route yielding 88% efficiency, marking a significant milestone in its scalable production [10]. This methodological refinement accelerated its adoption in medicinal chemistry programs targeting kinase inhibitors and HDAC modulators.
Table 2: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
~2003 | CAS Registration (366452-97-3) | Formal compound identification [3] |
2005 | Early Commercial Listing | Research availability [6] |
2010 | Patent on Synthesis (WO2010/139266) | Scalable method (88% yield) [10] |
2015–Present | Broad Supplier Adoption (TRC, AK Scientific) | Expanded accessibility [3] |
Within heterocyclic chemistry, 4-nitroisoindolin-1-one serves as a versatile electrophilic building block due to its electron-deficient aromatic system. The nitro group activates the ring toward nucleophilic displacement (e.g., with amines or thiols) or metal-mediated cross-coupling, enabling diverse transformations to elaborated structures [7] [10]. This reactivity aligns with broader strategies for modifying isoindolinone cores—a privileged scaffold in bioactive molecule design noted in Comprehensive Heterocyclic Chemistry IV [7].
Its role extends to synthesizing fused polyheterocycles. For example, reduction of the nitro group generates 4-aminoisoindolin-1-one, a precursor to tricyclic systems like benzimidazoles or quinoxalines through condensation pathways [7]. Additionally, the crystalline nature and stability of the compound facilitate purification and characterization, making it a practical intermediate in multistep syntheses.
Commercial significance is evidenced by specialized catalog offerings from over 12 global suppliers (e.g., Sigma-Aldrich, ChemScene), with pricing structured for research-scale quantities (e.g., $25/100mg) [2] [6] [8]. This accessibility underpins its utility in developing new synthetic methodologies and exploring structure-activity relationships in medicinal chemistry.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0